Brophenexin

Excitotoxicity Neuroprotection Hippocampal neurons

Select Brophenexin for reproducible neuroprotection studies. It uniquely inhibits NMDAR/TRPM4 death signaling without blocking synaptic NMDARs or TRPM4 pores, maintaining physiological function. This validated tool ensures accurate dissection of excitotoxicity pathways in MCAO stroke models (40mg/kg) and retinal degeneration assays. Unlike generic NMDAR antagonists, it avoids off-target liabilities, providing cleaner, publication-ready data. Secure your research-grade supply with defined purity and established in vivo protocols.

Molecular Formula C11H19BrCl2N2
Molecular Weight 330.09 g/mol
Cat. No. B2401606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrophenexin
Molecular FormulaC11H19BrCl2N2
Molecular Weight330.09 g/mol
Structural Identifiers
InChIInChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H
InChIKeyAQDSZKTVQVSVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Brophenexin (NMDAR/TRPM4-IN-2): A Small-Molecule NMDAR/TRPM4 Interaction Interface Inhibitor for Neuroprotection Research


Brophenexin (also known as NMDAR/TRPM4-IN-2 or compound 8) is a small-molecule inhibitor of the interaction interface between the N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential melastatin-4 (TRPM4) ion channel [1]. It binds to TRPM4 at the NMDAR binding interface, thereby disrupting the formation of the NMDAR/TRPM4 death signaling complex that mediates excitotoxicity and neuronal cell death [2]. Brophenexin demonstrates neuroprotective activity in vitro and in vivo, protecting hippocampal neurons from NMDA-induced death (IC50 = 2.1 μM) and reducing brain damage in murine models of cerebral ischemia . Unlike direct NMDAR antagonists, Brophenexin detoxifies extrasynaptic NMDAR signaling without interfering with physiological synaptic NMDAR functions, representing a novel pharmacological strategy for mitigating neurodegeneration [3].

Why Brophenexin Cannot Be Substituted with Other NMDAR/TRPM4 Interface Inhibitors or Direct NMDAR Antagonists


Generic substitution is not scientifically valid due to significant variability in potency, selectivity, and pharmacological properties across NMDAR/TRPM4 interaction interface inhibitors. Brophenexin (IC50 = 2.1 μM for NMDA-induced death protection) differs markedly from the more potent analog C19 (IC50 = 1.1 μM) and from newer-generation compounds like HZS60 which exhibit distinct pharmacokinetic and brain penetration profiles [1]. Furthermore, Brophenexin's mechanism—disruption of the NMDAR/TRPM4 protein-protein interaction—is fundamentally distinct from direct NMDAR antagonists (e.g., MK-801, memantine) or TRPM4 pore blockers (e.g., NBA), which carry different off-target liabilities and do not preserve physiological synaptic NMDAR function [2]. Even within the same chemical series, small structural modifications yield compounds with divergent in vivo neuroprotective efficacy, target engagement, and safety margins, underscoring that Brophenexin is a specific research tool that cannot be replaced by nominal analogs without compromising experimental reproducibility and validity [3].

Brophenexin: Quantitative Differentiation from C19, HZS60, and NBA in Neuroprotection Models


In Vitro Neuroprotection: Brophenexin (IC50 = 2.1 μM) vs. C19 (IC50 = 1.1 μM) in NMDA-Treated Hippocampal Neurons

In a direct head-to-head comparison from the same discovery study, Brophenexin (compound 8) and C19 (Aliudanexin) were evaluated for their ability to prevent NMDA-induced cell death in primary murine hippocampal neurons. Brophenexin exhibited an IC50 of 2.1 μM for protection against 20 μM NMDA exposure [1]. The comparator C19 demonstrated greater potency with an IC50 of 1.1 μM under identical assay conditions . This ~2-fold difference in potency is a key differentiator for researchers selecting the appropriate tool compound based on desired target engagement thresholds.

Excitotoxicity Neuroprotection Hippocampal neurons

Mechanistic Differentiation: Brophenexin Inhibits NMDAR-Evoked Currents (87% Reduction) Distinct from NBA Pore Blocker

Electrophysiological characterization reveals Brophenexin's unique mechanism of action. In whole-cell patch-clamp recordings from hippocampal neurons at 22°C, Brophenexin (10 μM) reduced NMDA-evoked currents by 87% ± 14% with intracellular Ca2+ chelated to prevent TRPM4 activation [1]. In contrast, the TRPM4 pore blocker NBA (10 μM) increased NMDA-evoked Ca2+ influx by 90% ± 15% under similar conditions [2]. This opposite effect demonstrates that Brophenexin does not simply block TRPM4 channels but rather disrupts the NMDAR-TRPM4 interaction complex, distinguishing it from direct TRPM4 antagonists.

Electrophysiology Ion channel modulation NMDAR signaling

In Vivo Neuroprotection in MCAO Stroke Model: Brophenexin vs. HZS60 Class-Level Comparison

Brophenexin protects mice from MCAO-induced brain damage in vivo when administered intraperitoneally at 40 mg/kg using a multi-dose regimen (-16h, -3h, 0h, 3h, and 24h relative to MCAO) . While no direct head-to-head MCAO study between Brophenexin and HZS60 exists, class-level inference from independent studies indicates that HZS60, a next-generation interface inhibitor, exhibits superior brain penetration and pharmacokinetic properties (brain/plasma ratio not explicitly quantified in accessible abstracts) that may confer advantages for in vivo stroke applications [1]. Brophenexin remains a well-validated reference compound for in vivo neuroprotection studies where optimized PK is not the primary experimental variable.

Ischemic stroke MCAO In vivo neuroprotection

Retinal Ganglion Cell (RGC) Protection: Brophenexin Efficacy in NMDA-Induced Degeneration Model

In a murine model of NMDA-induced retinal ganglion cell loss, Brophenexin (20 nmol NMDA/2.0 μL by intravitreal injection) preserves RGCs when administered according to the published protocol . This represents a cross-study comparable differentiation from FP802, a TwinF interface inhibitor that also prevents RGC loss in an ALS mouse model but operates through a distinct binding mechanism [1]. Brophenexin's efficacy in the retinal model expands its utility beyond cerebral ischemia to ocular neurodegenerative conditions, providing researchers with a versatile tool compound.

Retinal degeneration Excitotoxicity Ophthalmology

Brophenexin: Recommended Research Applications in Neurodegeneration and Excitotoxicity


In Vitro Studies of NMDA-Induced Excitotoxicity in Primary Neurons

Brophenexin is optimally suited for in vitro neuroprotection assays using primary hippocampal or cortical neurons challenged with NMDA or oxygen-glucose deprivation (OGD). Its IC50 of 2.1 μM for preventing NMDA-induced death provides a reproducible benchmark for comparative studies against novel NMDAR/TRPM4 inhibitors . The compound's ability to inhibit NMDA-evoked currents by 87% without blocking TRPM4 pores makes it ideal for electrophysiological dissection of excitotoxicity signaling cascades [1].

In Vivo Preclinical Models of Ischemic Stroke (MCAO)

Brophenexin is a validated tool compound for murine MCAO studies, with established dosing protocols (40 mg/kg i.p. at -16h, -3h, 0h, 3h, and 24h) that significantly reduce brain damage . Researchers investigating cerebral ischemia-reperfusion injury can use Brophenexin as a positive control or reference inhibitor to benchmark novel neuroprotective candidates, leveraging its published efficacy and mechanism of action [1].

Retinal Excitotoxicity and Ophthalmic Neurodegeneration Models

For studies of NMDA-induced retinal ganglion cell loss—a model relevant to glaucoma and other optic neuropathies—Brophenexin provides a small-molecule tool with demonstrated in vivo efficacy via intravitreal administration . Its preservation of RGCs in this model supports its use in ophthalmology research targeting excitotoxic retinal degeneration, offering a chemical alternative to peptide-based TwinF inhibitors [1].

Mechanistic Studies Differentiating Synaptic vs. Extrasynaptic NMDAR Signaling

Brophenexin uniquely detoxifies extrasynaptic NMDARs without impairing physiological synaptic NMDAR function, a property shared by all NMDAR/TRPM4 interface inhibitors but absent in direct NMDAR antagonists . This selectivity makes Brophenexin an essential tool for dissecting the divergent roles of synaptic and extrasynaptic NMDARs in neuronal survival, plasticity, and gene expression, enabling experiments that cannot be performed with non-selective NMDAR blockers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brophenexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.